2-(Trifluoromethyl)xanthone
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Overview
Description
Synthesis Analysis
The synthesis of xanthones, including derivatives like 2-(Trifluoromethyl)xanthone, can be achieved through various methods. One popular approach is the cyclization of 2-aryloxybenzonitriles in trifluoromethanesulfonic acid to give xanthone-iminium triflates, which upon further reaction yield xanthones (Colquhoun, Lewis, & Williams, 2001). Another efficient route involves the tandem coupling-cyclization of arynes and salicylates to prepare xanthones (Zhao & Larock, 2005).
Molecular Structure Analysis
Xanthones possess a tricyclic structure that is highly oxygenated and often substituted, contributing to their diverse biological activities. The molecular structure of xanthones, including 2-(Trifluoromethyl)xanthone, allows for a range of chemical reactivities and interactions, facilitating their role in various chemical processes and potential applications (Sousa & Pinto, 2005).
Chemical Reactions and Properties
Xanthones undergo a variety of chemical reactions, including Friedel–Crafts-type alkylation, which has been applied to synthesize naturally occurring xanthone derivatives. The reactivity of the xanthone core allows for the formation of complex structures with significant biological activity (Kuhakarn et al., 2011).
Physical Properties Analysis
The physical properties of xanthones, such as solubility and crystallinity, are influenced by their molecular structure and substituents. These properties are crucial for their application in different fields, affecting their bioavailability and interactions with biological systems.
Chemical Properties Analysis
Xanthones exhibit a range of chemical properties, including fluorescence, which can be utilized in studying biological systems and processes. The chemical properties of xanthones, such as their ability to engage in various types of chemical reactions, make them versatile compounds for research and application in medicinal chemistry and other areas (Hoppmann, Alexiev, Irran, & Rück‐Braun, 2013).
Scientific Research Applications
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Organic Chemistry and Medicinal Chemistry
- Xanthones are important O-heteroaromatic tricyclic molecules exhibiting a wide range of bioactivities . They can represent a showcase to highlight the recent techniques and strategies in organic synthesis towards lead discovery and optimization .
- Xanthones are naturally occurring compounds that can be found as secondary metabolites in diverse terrestrial and marine plants, fungi, and lichen . They provide a wide range of different substitutions modulating several biological responses, thus being considered a promising and interesting structure for drug development .
- The use of recent advances in medicinal chemistry and organic synthesis has accelerated the discovery of drugs based on xanthones .
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Synthesis of Biologically Active Xanthones
- Many xanthone structures show promising biological activities . Accordingly, a breadth of synthetic strategies toward xanthone derivatives have been developed .
- The multitude of biological activities found for xanthone derivatives include α-glucosidase inhibition, anti-cancer activities, anti-Alzheimer activities, and anti-inflammatory activities .
- The isolation of xanthone natural products and the synthesis of new xanthones have both received extensive effort .
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Synthesis of Fluorenones and Xanthones through Intramolecular C–F
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Synthesis of Azaxanthones
- Azaxanthones are molecules with one or more nitrogen atoms placed in the aromatic moiety of the xanthone chromophore . N-Heterocycles, present in both natural products and synthetic compounds, constitute important structural motifs in medicinal chemistry, capable of showing a plethora of biological activities .
- This allied to the privileged O-heterocyclic xanthone scaffold, which can give rise to new molecules, gifted with interesting activities and drug-likeness, and ultimately to the discovery of new lead compounds .
- Azaxanthones also have advantages over acridones, such as being better chromophores and presenting a higher solubility in water .
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[2 + 2] Cycloaddition Reaction
Future Directions
properties
IUPAC Name |
2-(trifluoromethyl)xanthen-9-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7F3O2/c15-14(16,17)8-5-6-12-10(7-8)13(18)9-3-1-2-4-11(9)19-12/h1-7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEOGBDMNMFJKRV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(O2)C=CC(=C3)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7F3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90375350 |
Source
|
Record name | 2-Trifluoromethyl-xanthen-9-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90375350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trifluoromethyl)xanthone | |
CAS RN |
1496-15-7 |
Source
|
Record name | 2-Trifluoromethyl-xanthen-9-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90375350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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